molecular formula C16H15ClN4O2 B1530957 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide CAS No. 39657-55-1

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide

Cat. No. B1530957
CAS RN: 39657-55-1
M. Wt: 330.77 g/mol
InChI Key: OCSXNUCRKIXDNA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide (hereafter referred to as “Compound X”) is a synthetic compound that has been studied for its potential applications in science and medicine. Compound X is a member of the hydrazinylidene class of compounds, which are characterized by the presence of a hydrazinylidene ring system and an amide group. Compound X has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to interact with other molecules to form complexes.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Several studies have synthesized derivatives related to 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide and evaluated their antimicrobial and antiviral activities. For instance, the synthesis of formazans from a Mannich base derived from a similar structure showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another research explored the synthesis of thiophene derivatives with potential antiviral evaluations against targets such as the coronavirus (Sayed & Ali, 2007).

Herbicidal and Anticoccidial Activities

Research into the applications of 3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide derivatives extends to agriculture, where these compounds have been assessed for herbicidal and anticoccidial activities. Duan et al. (2010) designed and synthesized derivatives exhibiting moderate inhibitory activities against various weeds, showing the potential of these compounds in agricultural pest control (Duan, Zhao, & Zhang, 2010). Furthermore, Shibamoto and Nishimura (1986) synthesized compounds structurally similar to robenidine, a known anticoccidial agent, and found that some derivatives exhibited activity against Eimeria tenella, a pathogen in poultry (Shibamoto & Nishimura, 1986).

Anticonvulsant and Cytotoxic Activities

The synthesis and evaluation of pyrazole- and isoxazole-based derivatives related to this compound have demonstrated significant anticonvulsant and cytotoxic activities. Unverferth et al. (1998) reported on the synthesis of new 3-aminopyrroles that showed considerable anticonvulsant activity with a lack of neurotoxicity, highlighting the potential for medical applications in treating seizures (Unverferth et al., 1998). Additionally, compounds with pyrazole and isoxazole moieties were tested for their anti-HSV-1 and cytotoxic activities, with some derivatives showing promising results against Herpes simplex virus type-1 (Dawood et al., 2011).

properties

IUPAC Name

3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXNUCRKIXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
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Reactant of Route 3
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